molecular formula C13H7ClF3NO B6141531 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide

2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide

Cat. No.: B6141531
M. Wt: 285.65 g/mol
InChI Key: YNSJIRGMDXYVPY-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative. Benzamides are a class of compounds known for their diverse applications in medicinal chemistry and pharmaceuticals. The presence of multiple fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzamides, while oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
  • 2-bromo-N-(2,4-dichlorophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzamide structure. This unique arrangement contributes to its distinct chemical and biological properties, such as enhanced stability and specific binding interactions with molecular targets .

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-8-6-11(17)10(16)5-7(8)13(19)18-12-4-2-1-3-9(12)15/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSJIRGMDXYVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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